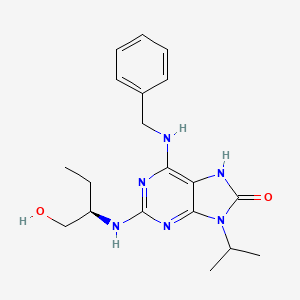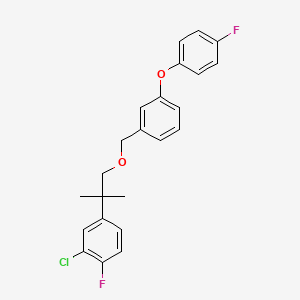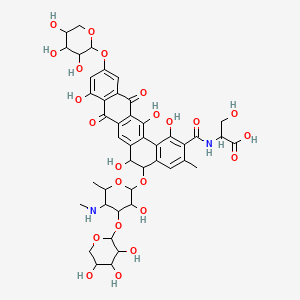
AB50Akk3NU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one (AB50Akk3NU) is a synthetic molecule with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Analyse Des Réactions Chimiques
Types of Reactions
7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the development of new materials and as an additive in various industrial processes .
Mécanisme D'action
The mechanism of action of 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting cellular signaling and metabolic processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating key biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one include:
- 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one analogs
- Other purine derivatives with similar functional groups
Uniqueness
What sets 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one apart is its specific combination of functional groups and its unique three-dimensional structure, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
286406-99-3 |
|---|---|
Formule moléculaire |
C19H26N6O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
6-(benzylamino)-2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-yl-7H-purin-8-one |
InChI |
InChI=1S/C19H26N6O2/c1-4-14(11-26)21-18-23-16(20-10-13-8-6-5-7-9-13)15-17(24-18)25(12(2)3)19(27)22-15/h5-9,12,14,26H,4,10-11H2,1-3H3,(H,22,27)(H2,20,21,23,24)/t14-/m1/s1 |
Clé InChI |
ATGNBOMVABHJMU-CQSZACIVSA-N |
SMILES isomérique |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C(=O)N2)C(C)C)NCC3=CC=CC=C3 |
SMILES canonique |
CCC(CO)NC1=NC(=C2C(=N1)N(C(=O)N2)C(C)C)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)










![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)

